molecular formula C9H8O B1174923 C.I.Acid Red 209 CAS No. 12239-04-2

C.I.Acid Red 209

Cat. No.: B1174923
CAS No.: 12239-04-2
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Description

C.I. Acid Red 209 is an acid dye primarily used in industrial applications such as textile and leather dyeing. Acid dyes typically form electrostatic bonds with fibers, ensuring colorfastness under acidic conditions .

Properties

CAS No.

12239-04-2

Molecular Formula

C9H8O

Synonyms

C.I.Acid Red 209

Origin of Product

United States

Comparison with Similar Compounds

C.I. Acid Red 213

Structural and Functional Similarities :

  • CAS No.: 12715-60-5 (vs.
  • Applications: Both are acid dyes used in textiles and leather. Acid Red 213 is marketed under synonyms like Bordeaux GRL and Solcoderm Bordeaux TMGRL, indicating its use in high-precision dyeing processes .
  • Key Differences : Acid Red 213’s synthesis pathway and metal coordination (if any) are unspecified, whereas Acid Red 209 may involve complexation with metals like cobalt or strontium, as seen in structurally related dyes (e.g., C.I. Acid Blue 209) .

C.I. Acid Blue 209

Structural Insights :

  • CAS No.: 12269-81-6.
  • Synthesis: Prepared via diazotization of 2-amino-5-nitrophenol followed by coupling with 2-naphthol and subsequent complexation with cobalt chloride and alum .
  • Applications: Used for spray-dyeing natural leather (e.g., sheepskin, cowhide), emphasizing its affinity for protein-rich materials. Acid Red 209 likely shares similar substrate compatibility but differs in chromophore structure (anthraquinone vs. azo groups) .

C.I. Acid Red 14 (Reference for Environmental Behavior)

  • Adsorption : Follows Freundlich isotherm models, with adsorption strength varying by soil type (e.g., DG06 > GSE17201 > GSE17200). Acid Red 209 may exhibit similar soil adsorption patterns due to shared anionic properties .
  • Toxicity : Acid Red 14 inhibits crop germination (EC50 values: 6.23–8.41 g/L for wheat and rice). Acid Red 209’s ecotoxicity remains unstudied but could follow comparable trends due to analogous functional groups .

Data Table: Comparative Overview

Property C.I. Acid Red 209 C.I. Acid Red 213 C.I. Acid Blue 209
CAS No. Not provided 12715-60-5 12269-81-7
Chemical Class Azo or metal-complex dye Azo dye Metal-complex (Co)
Primary Applications Textiles, leather Textiles, leather Leather (spray-dyeing)
Substrate Affinity Protein fibers Protein fibers Protein fibers
Environmental Impact Unknown Unknown Moderate (metal content)
Adsorption Model Likely Freundlich* Not studied Not studied

*Inferred from Acid Red 14’s behavior in soil systems .

Key Research Findings

  • Environmental Persistence : Acid dyes like Red 209 may adsorb strongly in clay-rich soils (e.g., DG06), with adsorption enhanced by low pH and high salinity .
  • Toxicity Profile : Azo dyes can inhibit soil enzymes (e.g., sucrase) and crop root elongation. Acid Red 209’s specific EC50 values require further study .
  • Industrial Relevance : Metal-complex variants (e.g., Acid Blue 209) offer superior lightfastness, suggesting Acid Red 209 may prioritize color stability in harsh conditions .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing C.I. Acid Red 209, and how should they be applied?

  • Methodology : Use UV-Vis spectroscopy to determine λmax (absorption maxima) in aqueous solutions, ensuring pH is controlled to mimic dye application conditions . FTIR spectroscopy can identify sulfonic acid groups (-SO3H) and azo bonds (-N=N-), critical for structural confirmation . For advanced purity analysis, employ HPLC coupled with mass spectrometry to detect trace impurities or degradation products .
  • Data Interpretation : Cross-reference spectral data with published libraries (e.g., SDBS or NIST) and validate against synthetic protocols to confirm molecular integrity .

Q. What are the standard protocols for synthesizing C.I. Acid Red 209 in laboratory settings?

  • Experimental Design : Follow diazotization-coupling reactions under controlled temperatures (0–5°C) to stabilize reactive intermediates. Use sulfanilic acid as the diazo component and β-naphthol as the coupling agent, with precise stoichiometric ratios (1:1 molar ratio) .
  • Reproducibility : Document reaction parameters (pH, temperature, agitation rate) and purify the product via recrystallization in ethanol-water mixtures. Provide detailed characterization data (e.g., melting point, elemental analysis) in the supplementary materials .

Advanced Research Questions

Q. How does the molecular structure of C.I. Acid Red 209 influence its photodegradation kinetics under varying environmental conditions?

  • Hypothesis Testing : Design accelerated UV exposure experiments (e.g., using a solar simulator) to quantify degradation rates. Compare stability in acidic (pH 3) vs. neutral (pH 7) conditions, correlating results with computational models (DFT calculations) to predict bond dissociation energies .
  • Data Contradiction Analysis : If discrepancies arise in degradation rates (e.g., conflicting literature reports), evaluate solvent polarity, dissolved oxygen levels, and light intensity variations. Use ANOVA to assess statistical significance across replicates .

Q. What methodologies resolve contradictions in reported adsorption capacities of C.I. Acid Red 209 on cellulose-based substrates?

  • Experimental Optimization : Conduct isotherm studies (Langmuir vs. Freundlich models) under controlled ionic strength and temperature. Use surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) to monitor real-time adsorption kinetics .
  • Critical Analysis : Compare substrate pretreatment methods (e.g., mercerization or plasma treatment) and their impact on dye-substrate interactions. Address outliers by replicating experiments with standardized protocols and reporting confidence intervals .

Q. How can computational modeling predict the environmental toxicity of C.I. Acid Red 209 degradation byproducts?

  • Methodological Framework : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate ecotoxicity parameters (e.g., LC50 for aquatic organisms) based on molecular descriptors . Validate predictions with microbial toxicity assays (e.g., using Daphnia magna or Vibrio fischeri) .
  • Data Integration : Cross-reference computational results with HPLC-MS/MS data to identify persistent degradation intermediates. Use multivariate analysis to correlate structural features with toxicity outcomes .

Guidelines for Methodological Rigor

  • Experimental Reproducibility : Adhere to the Beilstein Journal’s standards for detailed method descriptions, including equipment specifications and raw data archiving .
  • Statistical Validation : Report uncertainties in measurements (e.g., ±SD for triplicate trials) and use non-parametric tests for non-normal data distributions .
  • Ethical Data Use : Avoid reliance on unverified sources (e.g., Wikipedia); prioritize peer-reviewed datasets and original research articles .

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